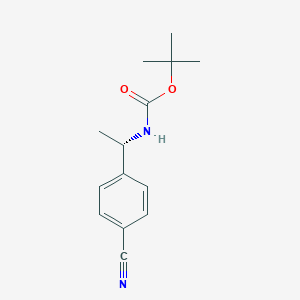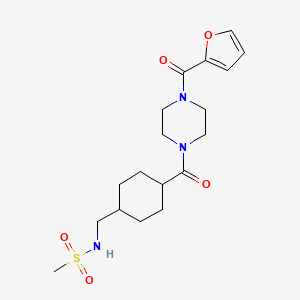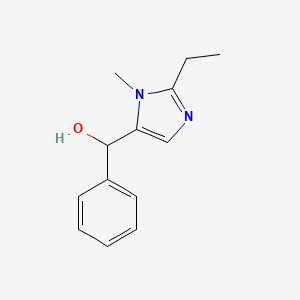
N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide, also known as AQMS, is a chemical compound that has been extensively studied for its potential therapeutic applications.
科学的研究の応用
Synthesis and Pro-apoptotic Effects
N-(3-((3-acetylphenyl)amino)quinoxalin-2-yl)-4-methoxybenzenesulfonamide is part of a class of compounds bearing the sulfonamide fragment, which have shown significant in vitro anti-cancer activity. These compounds, including similar sulfonamide derivatives, have been synthesized and tested against various cancer cell lines. They have demonstrated the ability to significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes such as caspase 3, caspase 8, and caspase 9. This apoptotic induction is likely mediated through the activation of p38 and ERK phosphorylation pathways in cancer cells (Cumaoğlu et al., 2015).
Structural Aspects and Properties
The structural aspects and properties of compounds related to this compound have been investigated, particularly focusing on salt and inclusion compounds of 8-hydroxyquinoline based amides. These studies have revealed insights into the formation of gels and crystalline solids under specific conditions, highlighting the complex interplay between molecular structure and reaction conditions. The research on these structural aspects can inform the development of new materials with potential applications in pharmaceuticals and materials science (Karmakar et al., 2007).
Tubulin Polymerization Inhibition
Research on quinoxaline derivatives, including those structurally related to this compound, has identified potent inhibitors of tubulin polymerization. These compounds have been shown to exhibit remarkable antiproliferative activity against various human cancer cell lines by inhibiting tubulin polymerization and inducing apoptosis, thus presenting a promising approach for cancer therapy. Their ability to arrest the cell cycle at the G2/M phase further underscores their potential as therapeutic agents (Srikanth et al., 2016).
Antibacterial Activity
Quinoxaline sulfonamides, including compounds similar to this compound, have been synthesized and evaluated for their antibacterial activities. These studies highlight the potential of quinoxaline sulfonamides as effective antibacterial agents against various bacterial strains, pointing towards their applicability in addressing antimicrobial resistance (Alavi et al., 2017).
特性
IUPAC Name |
N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-15(28)16-6-5-7-17(14-16)24-22-23(26-21-9-4-3-8-20(21)25-22)27-32(29,30)19-12-10-18(31-2)11-13-19/h3-14H,1-2H3,(H,24,25)(H,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLVUKRCHOGJAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(2-chloroacetyl)amino]-3-cyclohexylpropanoate](/img/structure/B2418387.png)
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2418388.png)

![2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2418392.png)



![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2418397.png)
![(Z)-N-(5-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-phenoxybenzamide](/img/structure/B2418399.png)
![N-(2,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2418402.png)
![(3R)-1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2418403.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(1H-pyrrol-1-yl)acetamide](/img/structure/B2418404.png)
